8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18(20-16-7-4-8-17(20)10-9-16)19(11-13-22-14-12-19)15-5-2-1-3-6-15/h1-7,16-17H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBGPHJRKJQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or interact with receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene and related bicyclic derivatives:
Key Findings from Comparative Analysis
Substituent-Driven Pharmacological Activity
- The 4-phenyloxane-carbonyl group in the target compound distinguishes it from simpler analogs like 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene . This bulky substituent may enhance binding to hydrophobic pockets in receptors, as seen in related nicotinic acetylcholine receptor (nAChR) ligands .
- 8-Methyl derivatives are associated with opioid receptor antagonism, suggesting that alkyl substituents at the 8-position favor interactions with opioid pathways .
Synthetic Versatility
- Boronate-substituted derivatives (e.g., 8-benzyl-3-boronate ) serve as intermediates for cross-coupling reactions, enabling rapid diversification of the bicyclic core . In contrast, the target compound’s synthesis likely requires specialized coupling reagents or protecting groups due to the oxane-carbonyl moiety .
Physicochemical Properties
- The target compound’s higher molecular weight (297.39 g/mol) compared to 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene (203.26 g/mol) suggests reduced blood-brain barrier permeability, which may limit CNS applications unless prodrug strategies are employed .
Biological Target Diversity
- Derivatives of 8-azabicyclo[3.2.1]oct-2-ene exhibit diverse activities:
Biological Activity
8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound belonging to the class of bicyclic amines, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article discusses the biological activity of this compound, including its interactions with various receptors, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its pharmacological properties. The presence of the phenyloxane group enhances its lipophilicity and may influence its binding affinity to biological targets.
Interaction with Monoamine Transporters
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including compounds similar to this compound, exhibit significant activity at monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, studies have shown that certain derivatives possess high selectivity for DAT over SERT and NET, with K(i) values in the nanomolar range, indicating potent binding affinity .
| Compound | Target | K(i) Value (nM) | Selectivity |
|---|---|---|---|
| 22e | DAT | 4.0 | High SERT/DAT Selectivity |
| 22g | DAT | 3.9 | High NET/DAT Selectivity |
Opioid Receptor Activity
Another area of interest is the interaction of related compounds with opioid receptors. For example, N,N-dialkyl derivatives have shown high affinity for delta opioid receptors while maintaining selectivity against mu opioid receptors. These compounds were demonstrated to act as full agonists at delta receptors, suggesting potential therapeutic applications in pain management .
Study 1: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was conducted on various 8-azabicyclo[3.2.1]octane derivatives to assess their binding affinities at monoamine transporters. The study highlighted that modifications at specific positions on the bicyclic structure significantly impacted their pharmacological profiles, particularly enhancing selectivity towards DAT .
Study 2: Antinociceptive Effects
In vivo studies evaluated the antinociceptive effects of selected compounds derived from 8-azabicyclo[3.2.1]octane frameworks. The lead compounds exhibited significant pain relief in animal models, correlating with their binding affinities at delta opioid receptors . This suggests that these compounds could be further developed as analgesics.
Q & A
Q. What are the established synthetic routes for 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, and what key intermediates are involved?
The synthesis of bicyclic azabicyclo derivatives often involves multi-step strategies. A common approach includes:
- Tropane core formation : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via cyclization reactions, such as the CH-activation of tropidine (8-methyl-8-azabicyclo[3.2.1]oct-2-ene) using transition metals like titanium or zirconium .
- Functionalization : Subsequent coupling with 4-phenyloxane-4-carbonyl groups may employ nucleophilic acyl substitution or palladium-catalyzed cross-coupling. For example, intermediates like 8-benzyl derivatives are synthesized using HCl scavengers to stabilize reactive intermediates .
- Purification : Column chromatography and recrystallization are critical for isolating enantiomerically pure forms, as demonstrated in the synthesis of related JAK2 inhibitors .
Q. What analytical techniques are essential for structural characterization of this compound?
Key methods include:
- X-ray crystallography : Resolves stereochemistry and bond angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å) have been reported for structurally similar azabicyclo derivatives .
- Spectroscopy :
- NMR : H and C NMR identify substituent positions (e.g., carbonyl and phenyl groups).
- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO ≈ 336.15 g/mol) .
Q. What are the common reactivity patterns of the 8-azabicyclo[3.2.1]octane core?
The bicyclic scaffold exhibits:
- Allylic reactivity : CH-activation at the 2-position enables coordination with transition metals (e.g., TiCl, ZrCl) to form stable complexes .
- Nucleophilic substitution : The nitrogen atom reacts with electrophiles like sulfonyl chlorides or acylating agents to introduce substituents (e.g., methylsulfonyl or benzoyl groups) .
- Reduction : Lithium aluminum hydride (LiAlH) reduces carbonyl groups to alcohols, altering pharmacological properties .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies validate its mechanism of action?
- JAK2/STAT3 inhibition : Derivatives like SD-1008 (a structurally related compound) inhibit JAK2 kinase autophosphorylation (IC ~10 µM) and block STAT3 nuclear translocation, validated via:
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) confirms enhanced apoptosis in cancer cells when combined with paclitaxel .
Q. How can contradictory spectral or crystallographic data be resolved during structural analysis?
- Multi-technique validation : Combine X-ray diffraction (e.g., Agilent Xcalibur Eos diffractometer ) with DFT calculations to reconcile bond-length discrepancies.
- Dynamic NMR : Resolves conformational flexibility in solution (e.g., chair vs. boat conformations in oxane rings) .
- Rietveld refinement : Adjusts for thermal motion artifacts in crystallographic models, improving R values (R[F] < 0.05) .
Q. What computational strategies predict the compound’s reactivity and binding affinity?
- Docking studies : Molecular docking (AutoDock Vina) into JAK2’s ATP-binding pocket identifies key interactions (e.g., hydrogen bonds with Glu930 and hydrophobic contacts with Leu855) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
- QSAR models : Correlate substituent electronegativity (e.g., phenyl vs. pyridazinyl) with IC values for optimizing inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
